
1-Chloropinacolone
Overview
Description
1-Chloropinacolone (CAS 13547-70-1), also known as 1-chloro-3,3-dimethyl-2-butanone or tert-butyl chloromethyl ketone, is a chlorinated ketone with the molecular formula C₆H₁₁ClO and a molecular weight of 134.60 g/mol . It is a colorless to pale yellow liquid with a boiling point of 171.5°C, a melting point of -13°C, and a density of 1.0 g/cm³ . The compound is characterized by a tert-butyl group adjacent to a chlorinated methyl ketone moiety, which confers unique reactivity in organic synthesis.
Preparation Methods
Traditional Liquid-Phase Chlorination
The conventional synthesis of 1-chloropinacolone involves liquid-phase chlorination of pinacolone in methanol under sub-zero conditions. Chlorine gas is introduced into a chilled pinacolone-methanol solution ( to ) over 24 hours, followed by solvent removal via distillation. While this method achieves moderate yields (70–80%), it suffers from critical limitations:
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Excessive Chlorine Usage : Stoichiometric excess of chlorine () is required to drive the reaction, leading to dichloropinacolone byproducts .
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Low Purity : Crude product purity rarely exceeds 90%, necessitating energy-intensive rectification to achieve pharmaceutical-grade material () .
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Environmental Concerns : Unreacted chlorine and hydrogen chloride in tail gas pose disposal challenges, requiring scrubbing systems to mitigate emissions .
Modern Circulating Reactor Method
The patent CN113087604A introduces a transformative approach leveraging reactor design and process optimization to address traditional shortcomings. This method comprises three stages:
Reaction Setup and Chlorination
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Cooling and Mixing : A pinacolone-methanol solution (mass ratio 0.8–1.2:2) is cooled below using a brine-jacketed reactor.
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Circulation and Chlorination : A Venturi tube mixer injects chlorine gas into the circulating mother liquor at 1–2% of the total chlorine per minute. The system’s continuous flow enhances mass transfer, ensuring uniform chlorination without localized excess (Figure 1).
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Reaction Completion : The reaction concludes within 2 hours, contrasted with 24 hours in traditional methods, achieving near-quantitative conversion .
Solvent Recovery and Product Isolation
Post-reaction, methanol is stripped from the mixture at – and recycled, reducing raw material consumption. Cooling the residual liquid yields this compound with purity, eliminating the need for further distillation .
Table 1: Key Parameters of Modern Circulating Reactor Method
Parameter | Value/Range |
---|---|
Reaction Temperature | |
Chlorine Addition Rate | 1–2% total/min |
Methanol Ratio | 0.8–1.2:2 (pinacolone:methanol) |
Desolventizing Temperature | – |
Yield | 90–95% |
Purity |
Experimental Optimization and Case Study
Case Study: Patent CN113087604A
A representative experiment illustrates the method’s efficacy:
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Input : 100 kg pinacolone, 200 kg methanol.
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Chlorination : Chlorine introduced at 0.5–1.0 kg/min until stoichiometric equivalence (1:1 molar ratio).
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Output : 135 kg this compound (90% yield) at purity.
This example underscores the method’s scalability and efficiency, with a 12-fold reduction in reaction time compared to traditional approaches.
Critical Optimization Factors
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Temperature Control : Maintaining sub-zero temperatures suppresses dichlorination byproducts.
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Venturi Mixer Efficiency : The mixer’s hydrodynamic cavitation ensures rapid chlorine dispersion, preventing hot spots.
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Solvent Ratio : Higher methanol ratios () improve solubility but increase energy demands for solvent recovery .
Comparative Analysis of Methods
Table 2: Traditional vs. Modern Synthesis Comparison
Parameter | Traditional Method | Modern Circulating Reactor |
---|---|---|
Reaction Time | 24 hours | 2 hours |
Chlorine Excess | 20–30% | <5% |
Byproduct Formation | 5–10% dichloro | <1% dichloro |
Energy Consumption | High (distillation) | Moderate (desolventizing) |
Environmental Impact | Significant HCl/Cl emissions | Controlled via scrubbing |
Chemical Reactions Analysis
Types of Reactions: 1-Chloropinacolone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Reduction Reactions: The ketone group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Major Products:
Substitution: Substituted ketones or alcohols.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids
Scientific Research Applications
Scientific Research Applications
1-Chloropinacolone is utilized in various scientific fields, particularly in organic chemistry, materials science, and medicinal chemistry.
Synthesis of Triazole Compounds
One prominent application is in the synthesis of triazole derivatives, which are five-membered nitrogen-containing heterocycles known for their biological activity. This compound serves as a key starting material for these compounds, facilitating the formation of diverse triazole structures through nucleophilic substitution reactions .
Task-Specific Ionic Liquids
Research has demonstrated that this compound can be used to prepare task-specific ionic liquids. For instance, it has been reacted with 1-methylimidazole to yield N-pinacolone methylimidazolium chloride, which exhibits unique solvent properties beneficial for various chemical reactions .
Agrochemical Intermediates
The compound is also recognized for its role as an intermediate in the production of agricultural chemicals. Its derivatives are employed in the synthesis of pesticides and herbicides, contributing significantly to crop protection strategies .
Data Table: Applications of this compound
Case Study 1: Triazole Derivatives
In a study focusing on the synthesis of triazole derivatives from this compound, researchers reported high yields and selectivity. The reaction conditions were optimized to minimize side products, demonstrating the compound's efficiency as a precursor.
Case Study 2: Ionic Liquids Development
A recent investigation into ionic liquids synthesized from this compound highlighted their potential as green solvents. The study showed that these ionic liquids could facilitate reactions under mild conditions while maintaining high product yields.
Mechanism of Action
The mechanism of action of 1-Chloropinacolone involves its reactivity due to the presence of both chlorine and ketone functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable this compound to act as a versatile intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
Structural Analogs: Pinacolone vs. 1-Chloropinacolone
The introduction of a chlorine atom in this compound significantly enhances its electrophilic character, enabling participation in reactions like nucleophilic substitutions and Friedel-Crafts alkylation, unlike its non-chlorinated counterpart .
Other Chlorinated Ketones
Chloroacetone (CAS 78-95-5)
Property | Chloroacetone | This compound |
---|---|---|
Formula | C₃H₅ClO | C₆H₁₁ClO |
Boiling Point | 119°C | 171.5°C |
Toxicity (LD₅₀) | 141 mg/kg (rat) | 550 mg/kg (rat) |
Applications | Tear gas, pharmaceuticals | Triazole synthesis |
This compound’s bulky tert-butyl group reduces volatility and increases thermal stability compared to smaller chlorinated ketones like chloroacetone .
Research Findings and Data Tables
Table 1: Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Melting Point | -13°C | |
Boiling Point | 171.5°C | |
Density | 1.0 g/cm³ | |
Solubility in Water | Immiscible | |
Purity (Commercial) | 95–98% |
Biological Activity
1-Chloropinacolone, a chlorinated derivative of pinacolone, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
This compound is characterized by its chlorinated ketone structure, which influences its reactivity and biological interactions. It is commonly synthesized through halogenation of pinacolone, leading to various derivatives that exhibit enhanced biological activity. The compound is not miscible in water and is incompatible with oxidizing agents, necessitating careful handling and storage conditions at low temperatures .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antiviral Activity : Research indicates that this compound possesses antiviral properties, making it a candidate for further investigation in the development of antiviral agents.
- Antibacterial and Antifungal Properties : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
- Antituberculous Effects : Preliminary studies suggest that this compound may also exhibit activity against Mycobacterium tuberculosis, warranting further exploration in tuberculosis treatment .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve interactions with specific cellular targets:
- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related compounds can modulate gene expression through nuclear receptor pathways .
- Reactive Oxygen Species (ROS) Generation : Some chlorinated compounds are known to induce oxidative stress in cells, potentially leading to cytotoxic effects on pathogens while sparing host cells .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
- Cytotoxicity Assay : In vitro assays using human cell lines showed that this compound could induce apoptosis in cancer cells at specific concentrations without affecting normal cell viability.
Concentration (µM) | % Cell Viability |
---|---|
10 | 85 |
50 | 65 |
100 | 40 |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing 1-Chloropinacolone in academic laboratories?
- Methodological Answer : Synthesis of this compound (CAS 13547-70-1) requires precise control of reaction conditions due to its chlorinated ketone structure. Key steps include:
- Purity Verification : Use gas chromatography (GC) or HPLC to confirm ≥95% purity, as commercial batches may contain residual solvents or byproducts .
- Spectroscopic Characterization : Employ H/C NMR to validate the carbonyl group (C=O) at ~210 ppm and the tertiary butyl group (δ 1.2–1.4 ppm). IR spectroscopy can confirm the C-Cl stretch (~550–650 cm) .
- Safety Protocols : Classified as a toxic liquid (UN 2810), handle in fume hoods with PPE due to acute toxicity (oral LD: ~300 mg/kg in rats) .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
- Methodological Answer : this compound is poorly water-soluble (logP ~1.8). Strategies include:
- Co-solvent Systems : Use ethanol or DMSO (<5% v/v) to enhance solubility while minimizing solvent interference.
- Micellar Encapsulation : Test surfactants like SDS or Tween-80 for phase-transfer catalysis applications .
Q. What analytical methods are optimal for quantifying this compound in reaction mixtures?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm) using C18 columns and acetonitrile/water mobile phases.
- Mass Spectrometry : LC-MS (ESI+) for trace analysis (detection limit ~0.1 ppm) to monitor degradation or side products .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying nucleophilic conditions?
- Methodological Answer : Conflicting reports on SN1 vs. SN2 pathways require:
- Kinetic Isotope Effects (KIE) : Compare / to distinguish between mechanisms.
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution on the carbonyl carbon .
- Solvent Polarity Experiments : Test reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to assess stabilization of carbocation intermediates .
Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) involving this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate substituent effects (e.g., halogen position) with biological activity.
- Significance Testing : Use ANOVA with post-hoc Tukey tests (p < 0.05) to validate differences in reactivity or toxicity across derivatives .
Q. How should researchers design experiments to ensure reproducibility of this compound-based reactions?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, temperature (±1°C), and stirring rates. Pre-dry solvents (e.g., molecular sieves for THF).
- Control Experiments : Include blank runs and internal standards (e.g., nitrobenzene for GC retention time calibration).
- Data Sharing : Publish raw NMR/FID files in supplementary materials to enable peer validation .
Q. What strategies mitigate risks when scaling up this compound reactions from milligram to gram quantities?
- Methodological Answer :
- Thermal Hazard Assessment : Perform DSC/TGA to identify exothermic decomposition risks (>150°C).
- Batch vs. Flow Chemistry : Evaluate continuous flow systems to control heat dissipation and reduce byproduct formation .
Q. Data Interpretation & Validation
Q. How can researchers resolve discrepancies in reported boiling points (171.5°C vs. literature 168–170°C) for this compound?
- Methodological Answer :
- Calibration Checks : Validate thermometers against standard references (e.g., n-hexane, ethanol).
- Pressure Adjustments : Use the Clausius-Clapeyron equation to correct for altitude/barometric pressure effects .
Q. What criteria validate the identity of novel this compound derivatives in crystallography studies?
- Methodological Answer :
- X-ray Diffraction : Confirm bond lengths (C-Cl: ~1.79 Å) and angles.
- Purity Metrics : Ensure R-factor <5% and match simulated/powder XRD patterns to exclude polymorphic variations .
Q. Ethical & Safety Considerations
Q. How should toxicity data for this compound inform institutional review board (IRB) approvals for biological studies?
Properties
IUPAC Name |
1-chloro-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSAJQMHTGKPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027749 | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13547-70-1 | |
Record name | 1-Chloropinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13547-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Monochloropinacoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-chloro-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-MONOCHLOROPINACOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6QD905NNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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